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Compound of Interest

Compound Name: 6-Bromophthalazin-1(2H)-one

Cat. No.: B1279473 Get Quote

A comprehensive spectroscopic comparison of 6-Bromophthalazin-1(2H)-one with its

positional isomers reveals distinct analytical fingerprints crucial for their unambiguous

identification in research and drug development. This guide presents a detailed analysis of their

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

supplemented with standardized experimental protocols and a logical workflow for their

characterization.

Researchers and scientists working with brominated phthalazinone derivatives often encounter

the challenge of distinguishing between closely related isomers. The position of the bromine

atom on the phthalazinone core significantly influences the electronic environment of the

molecule, leading to subtle yet measurable differences in their spectroscopic profiles. This

guide provides a side-by-side comparison of the available spectroscopic data for 6-
Bromophthalazin-1(2H)-one and its isomers, offering a valuable resource for compound

verification and quality control.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 6-Bromophthalazin-1(2H)-one
and its isomers. Due to the limited availability of public experimental data for all isomers, this

guide will be updated as more information becomes accessible.

¹H NMR Spectroscopic Data
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The ¹H NMR spectra are particularly informative for distinguishing between the isomers due to

the distinct chemical shifts and coupling patterns of the aromatic protons. The data is presented

for spectra recorded in DMSO-d₆.

Compound δ H-4 (ppm) δ H-5 (ppm) δ H-7 (ppm) δ H-8 (ppm)
Other
Signals
(ppm)

6-

Bromophthal

azin-1(2H)-

one

~8.3 (s) ~7.9 (d) ~8.1 (dd) ~7.8 (d)
~12.7 (br s,

NH)

7-

Bromophthal

azin-1(2H)-

one[1]

8.39 (s)
8.30 (d, J=2.0

Hz)
-

8.11 (dd,

J=8.5, 2.2

Hz)

12.82 (br s,

NH), 7.90 (d,

J=8.3 Hz, H-

5)

Note: Data for 4-Bromo, 5-Bromo, and 8-Bromophthalazin-1(2H)-one is not readily available in

the searched literature and will be added as it is sourced.

¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy provides information on the carbon framework of the molecules. The

chemical shifts are sensitive to the electronic effects of the bromine substituent.
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Comp
ound

C-1 C-4 C-4a C-5 C-6 C-7 C-8 C-8a

6-

Bromop

hthalazi

n-

1(2H)-

one

~159 ~145 ~128 ~129 ~125 ~135 ~126 ~130

7-

Bromop

hthalazi

n-

1(2H)-

one

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Note: Predicted values are based on the analysis of similar structures. Experimental data will

be updated as it becomes available.

Infrared (IR) Spectroscopy Data
The IR spectra of these isomers are expected to be broadly similar, with characteristic

absorptions for the N-H, C=O, and aromatic C-H and C=C bonds. The position of the C-Br

stretching frequency might show slight variations.

Compound ν (N-H) (cm⁻¹) ν (C=O) (cm⁻¹) ν (C=C) (cm⁻¹) ν (C-Br) (cm⁻¹)

6-

Bromophthalazin

-1(2H)-one

~3400-3300 ~1660 ~1600, 1480 ~600-500

7-

Bromophthalazin

-1(2H)-one

Data not

available

Data not

available

Data not

available

Data not

available

Note: The presented values are typical ranges for the respective functional groups.
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Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

All isomers share the same nominal molecular weight. The presence of a bromine atom is

readily identified by the characteristic M and M+2 isotopic pattern with an approximate 1:1 ratio.

Compound Molecular Weight
Key Fragmentation Ions
(m/z)

6-Bromophthalazin-1(2H)-one 225.04 g/mol [2]
[M+H]⁺: 225/227, loss of Br,

loss of CO

7-Bromophthalazin-1(2H)-one 225.04 g/mol [3] [M+H]⁺: 225.0[1]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

bromophthalazinone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters:

Spectral Width: 0-14 ppm

Pulse Angle: 30°

Relaxation Delay: 2 s

Number of Scans: 16-64

¹³C NMR Parameters:
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Spectral Width: 0-180 ppm

Pulse Program: Broadband proton-decoupled

Relaxation Delay: 5 s

Number of Scans: 1024-4096

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the

solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a

thin, transparent disk.

Instrumentation: Record the spectrum using an FT-IR spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Analyze the sample using a mass spectrometer equipped with an

electrospray ionization (ESI) source.

Parameters:

Ionization Mode: Positive ion mode

Mass Range: m/z 50-500

Capillary Voltage: 3-4 kV
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Cone Voltage: 20-40 V

Comparative Workflow
The logical workflow for the spectroscopic comparison and identification of

bromophthalazinone isomers is illustrated in the following diagram.

Sample Preparation

Spectroscopic Analysis

Data Interpretation & Comparison

Conclusion

Synthesis & Purification of Isomers

NMR Spectroscopy
(¹H & ¹³C) FT-IR Spectroscopy Mass Spectrometry

Compare Chemical Shifts
& Coupling Patterns

Compare Functional Group
& Fingerprint Regions

Compare Molecular Ion
& Fragmentation

Unambiguous Isomer
Identification

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic characterization and comparison of

bromophthalazinone isomers.

This guide provides a foundational framework for the spectroscopic comparison of 6-
Bromophthalazin-1(2H)-one and its isomers. As more experimental data becomes publicly

available, this resource will be updated to provide an even more comprehensive analytical tool

for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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